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erythroid-specific DNA-binding factor - 125267-48-3

erythroid-specific DNA-binding factor

Catalog Number: EVT-1509171
CAS Number: 125267-48-3
Molecular Formula: C46H32N4O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Erythroid-specific DNA-binding factors are a group of transcription factors that play critical roles in the regulation of gene expression specific to erythroid cells, which are responsible for producing red blood cells. These factors are essential for the transcriptional activation of genes involved in hemoglobin synthesis and other erythroid-specific functions. The most notable among these is the Erythroid Kruppel-like factor, which is a master regulator of erythropoiesis.

Source

Erythroid-specific DNA-binding factors were first characterized in studies involving various erythroid cell lines, including mouse erythroleukemia cells. Research has shown that these factors bind to specific DNA sequences within the regulatory regions of globin genes, influencing their expression during erythropoiesis .

Classification

These factors belong to several families of transcription factors, including the Krüppel-like factor family and the nuclear factor E2 family. They can be classified based on their structural domains, binding motifs, and functional roles in erythroid differentiation and maturation .

Synthesis Analysis

Methods

The synthesis of erythroid-specific DNA-binding factors typically involves molecular cloning techniques and recombinant DNA technology. For instance, the Erythroid Kruppel-like factor is often expressed as a fusion protein to facilitate purification and functional studies. Researchers have utilized various expression systems, including bacterial and mammalian cell lines, to produce these proteins for further analysis .

Technical Details

  1. Cloning: The coding sequences for these transcription factors are cloned into expression vectors.
  2. Transfection: The vectors are transfected into host cells (such as COS or MEL cells) to produce the proteins.
  3. Purification: Techniques such as affinity chromatography and SDS-polyacrylamide gel electrophoresis are employed to purify the proteins for functional assays .
Molecular Structure Analysis

Structure

Erythroid-specific DNA-binding factors typically contain multiple zinc finger motifs that facilitate their binding to specific DNA sequences. For example, Erythroid Kruppel-like factor has three zinc fingers that recognize the CACCC element within promoter regions of target genes .

Data

The molecular weight of these proteins varies; for instance, Erythroid Kruppel-like factor has an approximate molecular mass of 40 kDa. Structural studies have revealed that these factors often function as dimers or higher-order oligomers, enhancing their binding affinity and specificity .

Chemical Reactions Analysis

Reactions

Erythroid-specific DNA-binding factors participate in several biochemical reactions, primarily involving the binding to DNA regulatory elements to modulate gene transcription. They can also interact with other transcriptional co-factors and chromatin remodeling complexes to facilitate or inhibit transcription.

Technical Details

  1. Electrophoretic Mobility Shift Assays: These assays are used to study the binding interactions between the transcription factors and their target DNA sequences.
  2. Chromatin Immunoprecipitation: This technique allows researchers to investigate the in vivo binding of these factors to chromatin at specific gene loci .
Mechanism of Action

Process

Erythroid-specific DNA-binding factors function by recognizing specific DNA sequences within the promoters or enhancers of target genes. Upon binding, they recruit additional co-activators or repressors, leading to either activation or repression of transcription.

Data

For instance, studies have shown that Erythroid Kruppel-like factor activates globin gene expression by binding to enhancer elements and facilitating the recruitment of RNA polymerase II . The interplay between different transcription factors also highlights a competitive mechanism where one factor can inhibit another's function at overlapping binding sites .

Physical and Chemical Properties Analysis

Physical Properties

Erythroid-specific DNA-binding factors are generally soluble proteins that exhibit stability under physiological conditions. Their activity is influenced by various factors such as pH, temperature, and ionic strength.

Chemical Properties

These proteins typically contain a high proportion of cysteine residues due to their zinc finger motifs, which play a crucial role in maintaining their structural integrity and function. The presence of specific post-translational modifications (e.g., phosphorylation) can also affect their activity and stability .

Applications

Scientific Uses

Erythroid-specific DNA-binding factors are extensively studied for their roles in hematopoiesis and related disorders. Understanding these factors can lead to insights into conditions such as anemia and other blood disorders. Additionally, they are used in research aimed at developing gene therapies for genetic blood diseases by manipulating their expression or activity .

Introduction to Erythroid-Specific DNA-Binding Factors

Definition and Functional Classification

Erythroid-specific DNA-binding factors are transcription factors that bind cis-regulatory DNA sequences with high specificity to orchestrate the development and maturation of red blood cells. These factors exhibit restricted expression patterns, primarily functioning within erythroid lineages (proerythroblasts to reticulocytes), and activate or repress genes essential for hemoglobin synthesis, iron metabolism, and erythroblast enucleation. Functionally, they are classified into three categories:

  • Pioneer factors (e.g., GATA-1): Bind condensed chromatin to initiate lineage commitment.
  • Stabilizing factors (e.g., KLF1): Cooperate with pioneer factors to enhance transcriptional complexes.
  • Specialized effectors (e.g., NF-E2): Regulate terminal differentiation genes like β-globin.These factors recognize specific DNA motifs—GATA-1 binds (A/T)GATA(A/G) sequences, while KLF1 targets CCM-CRC-CCN (where M = A/C, R = A/G, N = any base)—enabling precise control of erythroid gene networks [1] [4] [5].

Historical Discovery and Key Milestones

The identification of erythroid-specific DNA-binding factors revolutionized our understanding of hematopoietic specialization. Key milestones include:

Table 1: Historical Discoveries in Erythroid-Specific Transcription Factors

YearDiscoverySignificanceReference
1988Erythroid factor (Eryf1) binding to chicken globin enhancersFirst evidence of a conserved erythroid-specific DNA-binding activity [1] [3]
1989Cloning of chicken Eryf1 (later GATA-1) cDNARevealed zinc finger structure and tissue-specific expression [1]
1990Characterization of human GATA-1 gene structure and cross-species conservationDemonstrated rapid N-terminal divergence but conserved DNA-binding domains [4]
2004Genome-wide mapping of GATA-1 targets in erythroblastsIdentified repression/activation duality and cooperative interactions with FOG1 [6]
2014Birth-death model for TFBS evolutionQuantified lineage-specific binding site acquisition in humans (15–79%) [7]

The 1989 study demonstrated that Eryf1 (GATA-1) contains a novel Cys-x-x-Cys-x₁₇-Cys-x-x-Cys zinc finger motif distinct from other DNA-binding proteins. This domain showed unique metal ion independence, suggesting unconventional DNA-contact mechanics [1] [3]. Subsequent cloning of human GATA-1 in 1990 revealed that while its zinc finger domain was 98% identical to mouse orthologues, its N-terminus diverged significantly—highlighting evolutionary selection for DNA-binding fidelity over regulatory domains [4].

Evolutionary Conservation Across Species

Erythroid DNA-binding factors exhibit deep evolutionary conservation tracing to bony fish (Osteichthyes), though regulatory mechanisms vary significantly:

  • DNA-binding domains: GATA-1 zinc fingers are >95% conserved from teleosts to mammals, underpinning identical target gene recognition (e.g., α-globin enhancers) [4] [10].
  • Binding site turnover: While 58–79% of human TF binding sites emerged post-human/mouse divergence, promoter-proximal sites show stronger conservation than distal enhancers. For example, 85% of GATA-1-bound promoters are conserved versus <40% of intergenic sites [7] [8].
  • Lineage-specific innovations: Transposable elements (TEs) generated species-specific binding sites: 39.6% of TP53 and 23.8% of POU5F1 sites in humans derive from ERV1 and ERVK repeats, respectively [2].

Table 2: Evolutionary Conservation Metrics for Key Erythroid Transcription Factors

FactorDomain Conservation (%)Conserved TFBS in Promoters (%)Lineage-Specific TFBS (%)
GATA-198 (ZF domain)8558–79*
KLF190 (ZF domain)7862
CTCF95 (ZF domain)9215 (hominid-specific)
ZNF64888 (C-terminal ZF array)Not reportedN-terminus highly divergent

* Estimated range across factors from birth-death modeling [7]

Hominid-specific innovations are particularly pronounced: >15% of GATA-1 binding sites are unique to humans/apes, often near genes involved in oxygen sensing and heme biosynthesis [7] [8]. Conversely, ZNF648—a zinc finger protein essential for human erythropoiesis—originated in bony fish but acquired rapid N-terminal sequence divergence, suggesting adaptive regulation in terrestrial oxygen environments [10].

Properties

CAS Number

125267-48-3

Product Name

erythroid-specific DNA-binding factor

Molecular Formula

C46H32N4O2

Synonyms

erythroid-specific DNA-binding factor

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